molecular formula C15H11ClF3N5O B2411036 1-[8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]tetrahydro-4(1H)-pyridinone CAS No. 339011-74-4

1-[8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]tetrahydro-4(1H)-pyridinone

Cat. No.: B2411036
CAS No.: 339011-74-4
M. Wt: 369.73
InChI Key: OMZFVOPWNJVHQF-UHFFFAOYSA-N
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Description

1-[8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]tetrahydro-4(1H)-pyridinone is a useful research compound. Its molecular formula is C15H11ClF3N5O and its molecular weight is 369.73. The purity is usually 95%.
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Properties

IUPAC Name

1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3N5O/c16-8-1-2-10-11(7-8)24-13(21-22-14(24)15(17,18)19)12(20-10)23-5-3-9(25)4-6-23/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZFVOPWNJVHQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=NC3=C(C=C(C=C3)Cl)N4C2=NN=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazoloquinoxalines exhibit promising antimicrobial activity. For instance, a study evaluated the biological activity of various triazoloquinoxaline compounds against different bacterial species and fungal strains. The results indicated significant effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, highlighting the potential of these compounds in treating infections caused by resistant strains .

Table 1: Antimicrobial Activity of Triazoloquinoxaline Derivatives

CompoundBacterial Strains TestedActivity Level
Compound AS. aureusModerate
Compound BP. aeruginosaHigh
Compound CK. pneumoniaeModerate
Compound DC. albicansHigh

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory effects of triazoloquinoxaline derivatives. A series of compounds were synthesized and tested using RAW264.7 cells, revealing that specific derivatives exhibited significant anti-inflammatory effects in both in vitro and in vivo models . The structural characteristics contributing to their efficacy were analyzed, emphasizing the importance of functional groups in enhancing pharmacological activity.

Table 2: Anti-inflammatory Activity of Synthesized Derivatives

CompoundModel UsedEfficacy Level
Compound EXylene-induced ear edemaHigh
Compound FRAW264.7 cell lineModerate

Synthetic Utility

The synthesis of triazoloquinoxaline derivatives has been facilitated by eco-compatible catalytic methods, which allow for straightforward modifications to the core structure while maintaining high yields . This approach not only enhances the efficiency of drug discovery but also aligns with sustainable chemistry practices.

Case Study: Synthesis and Derivatization

A recent study reported a refreshed synthesis process for creating various triazoloquinoxaline derivatives. This involved using eco-friendly catalysts and optimizing reaction conditions to introduce diverse functional groups effectively. The resulting compounds were subjected to preliminary biological evaluations, showcasing their potential as lead candidates for further development in drug discovery .

Q & A

Q. Purity Optimization :

  • Recrystallization : Use methanol or chloroform for crystallization, as demonstrated in structurally similar triazolo-pyrimidine systems (m.p. 573 K observed in analogous compounds) .
  • Chromatography : Employ gradient elution with ethyl acetate/hexane mixtures to isolate intermediates.

What analytical methods are most effective for characterizing this compound’s structural integrity?

Basic Research Focus
A combination of spectroscopic and chromatographic techniques is critical:

MethodKey ParametersReference
1H/13C NMR Assign peaks for Cl and CF3 groups (δ ~7.5 ppm for aromatic H; δ ~120 ppm for CF3 in 13C)
HRMS Confirm molecular ion ([M+H]+) with <5 ppm error
IR Spectroscopy Identify carbonyl (C=O stretch ~1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹)
HPLC-PDA Purity >98% with C18 columns (acetonitrile/water mobile phase)

How can computational modeling predict reactivity and interaction mechanisms?

Advanced Research Focus
Quantum chemical calculations (e.g., DFT) are used to:

Electrostatic potential mapping : Identify nucleophilic/electrophilic sites on the triazoloquinoxaline core .

Reactivity descriptors : Calculate Fukui indices to predict sites for electrophilic attack (e.g., Cl substitution).

Solvent effects : Simulate solvation in polar aprotic solvents (e.g., DMSO) using COSMO-RS models .

Validation : Cross-check computational results with experimental kinetic data (e.g., reaction rates for halogen displacement) .

How should researchers design experiments to evaluate environmental stability and degradation pathways?

Advanced Research Focus
Adopt a tiered approach inspired by environmental fate studies :

Abiotic degradation :

  • Hydrolysis : Expose the compound to pH 3–9 buffers at 25–50°C; monitor via LC-MS for byproducts.
  • Photolysis : Use UV-Vis light (λ = 254–365 nm) in aqueous/organic matrices.

Biotic degradation :

  • Microbial assays : Incubate with soil/sludge microbiomes; track metabolite formation.

Data analysis : Apply QSAR models to predict bioaccumulation and persistence.

How can contradictions in spectral data during characterization be resolved?

Advanced Research Focus
Common contradictions and solutions:

  • NMR signal splitting : Dynamic rotational isomerism in the tetrahydro-pyridinone ring may cause unexpected splitting. Use variable-temperature NMR to confirm .
  • HRMS adducts : Sodium/potassium adducts ([M+Na]+) can skew mass data. Use ion suppression techniques (e.g., formic acid modifiers) .
  • IR band overlaps : Differentiate C-F (1100 cm⁻¹) and C-Cl (750 cm⁻¹) stretches via isotopic labeling or deuterated solvents .

What safety protocols are essential for handling this compound?

Q. Basic Research Focus

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Handle in fume hoods due to potential respiratory irritants (observe GHS Class 8 precautions) .
  • Storage : Refrigerate at 2–8°C in amber glass vials to prevent photodegradation .

What strategies optimize crystallization for X-ray diffraction studies?

Q. Advanced Research Focus

  • Solvent selection : Methanol or chloroform recrystallization yields monoclinic crystals (space group P21/c observed in triazolo-pyrimidine analogs) .
  • Temperature gradient : Slow cooling from 60°C to 4°C enhances crystal lattice integrity.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., triazolo[4,3-a]pyrazin-7-yl derivatives) .

How does the trifluoromethyl group influence the compound’s electronic properties?

Q. Advanced Research Focus

  • Electron-withdrawing effect : The CF3 group reduces electron density on the triazolo ring, confirmed via NMR chemical shifts (upfield shifts in adjacent protons) .
  • Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, impacting membrane permeability .

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